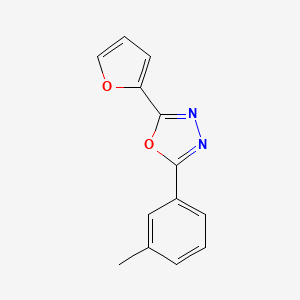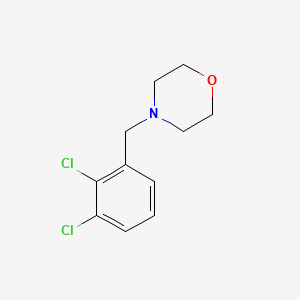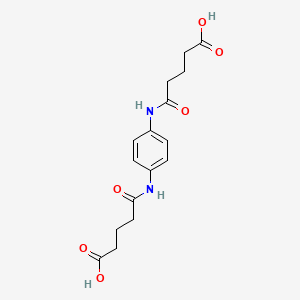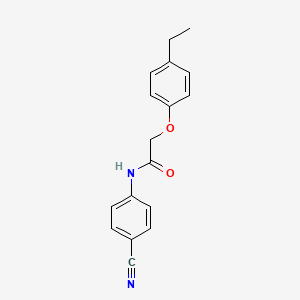
2-(2-furyl)-5-(3-methylphenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-furyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as FMOX and has a molecular formula of C15H12N2O2. FMOX has been widely studied for its unique properties and potential use in various research fields.
作用机制
The mechanism of action of FMOX is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. FMOX has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. FMOX has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
FMOX has been shown to have various biochemical and physiological effects. In vitro studies have shown that FMOX can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. FMOX has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, FMOX has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of FMOX is its versatility in various research fields. It can be used as a building block for the synthesis of various polymers and copolymers, as an electron-transporting material in OLEDs, and as a potential anticancer agent. However, the limitations of FMOX include its low solubility in water and its potential toxicity. Further studies are needed to determine the optimal dosage and administration of FMOX in various applications.
未来方向
There are several future directions for the research on FMOX. One potential direction is the development of FMOX-based materials for use in organic electronics. Another potential direction is the optimization of the synthesis of FMOX to obtain higher yields and purity. In addition, further studies are needed to determine the optimal dosage and administration of FMOX in cancer therapy. Overall, FMOX has shown promising results in various research fields and has the potential to be a valuable tool in scientific research.
合成方法
The synthesis of FMOX can be achieved through various methods, including the reaction of 2-amino-5-(3-methylphenyl)-1,3,4-oxadiazole with furfural in the presence of acetic acid and ethanol. Another method involves the reaction of 2-(3-methylphenyl)-1,3,4-oxadiazole-5-carboxylic acid hydrazide with furfural in the presence of concentrated sulfuric acid. The synthesis of FMOX has been optimized to obtain high yields and purity.
科学研究应用
FMOX has been studied extensively for its potential applications in various fields, including material science, organic electronics, and medicinal chemistry. In material science, FMOX has been used as a building block for the synthesis of various polymers and copolymers. In organic electronics, FMOX has been used as an electron-transporting material in organic light-emitting diodes (OLEDs). In medicinal chemistry, FMOX has shown promising results as a potential anticancer agent and as a fluorescent probe for the detection of nitric oxide.
属性
IUPAC Name |
2-(furan-2-yl)-5-(3-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-4-2-5-10(8-9)12-14-15-13(17-12)11-6-3-7-16-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSNTNJOIKMARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5-(3-methylphenyl)-1,3,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-anthracenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5860809.png)

![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5860816.png)

![2-[(5-phenyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5860837.png)

![N-[(tert-butylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5860849.png)

![N-(2,3-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5860864.png)
![4-{[(4-ethylphenyl)amino]carbonyl}isophthalic acid](/img/structure/B5860876.png)

![4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5860901.png)

